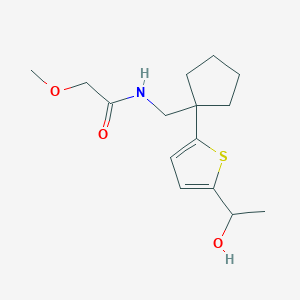

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-2-methoxyacetamide

Description

Properties

IUPAC Name |

N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]-2-methoxyacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3S/c1-11(17)12-5-6-13(20-12)15(7-3-4-8-15)10-16-14(18)9-19-2/h5-6,11,17H,3-4,7-10H2,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGEFXAWZEGWPSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)COC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-2-methoxyacetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the hydroxyethyl group. The cyclopentyl group is then attached through a series of cyclization reactions. Finally, the methoxyacetamide moiety is introduced using standard amide formation techniques.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is scaled up from laboratory synthesis to industrial production by employing larger reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-2-methoxyacetamide undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to modify the functional groups, such as converting the amide to an amine.

Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield ketones, while substitution reactions on the thiophene ring can introduce various functional groups.

Scientific Research Applications

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-2-methoxyacetamide has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-2-methoxyacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous acetamides from diverse sources, focusing on substituent effects, physicochemical properties, and applications.

Substituent Effects on Thiophene-Based Acetamides

- N-(3-Acetyl-2-thienyl)-2-bromoacetamide and N-(3-Acetyl-2-thienyl)-2-phthalimidoacetamide (): These compounds share a thiophene backbone but differ in substituents. The acetyl group on the thiophene (electron-withdrawing) contrasts with the target’s hydroxyethyl (electron-donating), which may alter electronic distribution and reactivity. The bromo and phthalimido groups on the acetamide nitrogen differ from the target’s cyclopentylmethyl, impacting steric hindrance and solubility.

Heterocyclic Nitrogen Substituents

- 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (): This compound replaces the thiophene with a thiazole ring and substitutes the acetamide nitrogen with a dichlorophenyl group. The thiazole’s nitrogen enhances hydrogen bonding (N–H···N interactions), similar to the target’s hydroxyethyl group. The dichlorophenyl moiety increases lipophilicity compared to the target’s cyclopentylmethyl, which may reduce aqueous solubility.

Agricultural Acetamides

- Alachlor and Dimethenamid ():

These chloroacetamides (e.g., alachlor: 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) are herbicides. The chloro group enhances reactivity, while the methoxymethyl and diethylphenyl substituents optimize soil mobility. The target’s methoxy group and hydroxyethyl substituent lack the electrophilic chlorine, likely reducing herbicidal activity but improving biocompatibility. Such comparisons highlight the role of halogenation in agrochemical design .

Tetrazole and Sulfanyl Derivatives

- 2-{[1-(4-Ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-isopropyl-N-phenylacetamide ():

This compound incorporates a tetrazole ring and sulfanyl group, contrasting with the target’s thiophene. The isopropyl and phenyl groups on the acetamide nitrogen increase hydrophobicity, whereas the target’s cyclopentylmethyl may offer conformational rigidity. Tetrazole derivatives are often explored in medicinal chemistry for metabolic stability, suggesting the target’s thiophene could be similarly advantageous in drug design .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Solubility and Bioavailability : The cyclopentylmethyl group likely reduces solubility in polar solvents relative to alachlor’s methoxymethyl group, which is optimized for soil absorption .

- Biological Relevance : The absence of halogens distinguishes the target from pesticidal analogs but aligns it with pharmacologically active amides, such as thiazole derivatives with antibiotic-like motifs .

Biological Activity

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-2-methoxyacetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound features a thiophene ring, a cyclopentyl group, and a methoxyacetamide moiety. Its molecular formula is , with a molecular weight of approximately 271.38 g/mol. The presence of the thiophene ring is particularly significant, as thiophene derivatives are known for their diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can lead to alterations in enzyme activity and receptor binding, which may result in various pharmacological effects.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered physiological responses.

- Receptor Modulation : It can bind to receptors, potentially influencing signal transduction pathways related to pain, inflammation, or other biological processes.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

- Antimicrobial Properties : Similar sulfonamide derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria as well as fungi.

- Anti-inflammatory Effects : Compounds with structural similarities have been studied for their potential in reducing inflammation .

- Anticancer Activity : The thiophene moiety is often associated with anticancer properties, making this compound a candidate for further investigation in oncology .

Case Studies and Research Findings

Several studies have explored the biological implications of thiophene-containing compounds:

- Antimicrobial Study : A study demonstrated that thiophene derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was linked to the inhibition of bacterial cell wall synthesis.

- Anti-inflammatory Research : In vitro studies indicated that certain thiophene derivatives could inhibit pro-inflammatory cytokines in macrophages, suggesting a potential therapeutic role in inflammatory diseases .

- Cancer Cell Line Testing : Research on related compounds showed that they could induce apoptosis in cancer cell lines through the activation of caspase pathways, highlighting their potential as anticancer agents .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is helpful to compare it with other similar compounds:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzamide | Benzamide core | Antimicrobial |

| N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)cinnamamide | Cinnamamide moiety | Anti-inflammatory |

| N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)thiophene-2-sulfonamide | Sulfonamide group | Anticancer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.